1-(3,5-Dimethylphenyl)-1-propanol
Overview
Description
1-(3,5-Dimethylphenyl)-1-propanol is an organic compound belonging to the class of phenylpropanols. It is characterized by a phenyl ring substituted with two methyl groups at positions 3 and 5, and a propyl alcohol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylphenyl)-1-propanol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 3,5-dimethylbenzene with propyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reduction of 1-(3,5-Dimethylphenyl)ethanone: The ketone can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield the corresponding alcohol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced catalyst systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(3,5-dimethylphenyl)ethanone, using oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, PCC, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Lewis acids like aluminum chloride, strong acids like sulfuric acid.
Major Products Formed:
Oxidation: 1-(3,5-Dimethylphenyl)ethanone.
Reduction: 1-(3,5-Dimethylphenyl)propane.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-1-propanol finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
1-(3,5-Dimethylphenyl)-1-propanol is structurally similar to other phenylpropanols, such as 1-(2,4-dimethylphenyl)-1-propanol and 1-(3,4-dimethylphenyl)-1-propanol. the position and number of methyl groups on the phenyl ring can significantly influence its chemical properties and reactivity. This compound is unique in its specific substitution pattern, which affects its behavior in various reactions and applications.
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-1-propanol
1-(3,4-Dimethylphenyl)-1-propanol
1-(2,3-Dimethylphenyl)-1-propanol
1-(3,5-Dimethylphenyl)ethanone
This detailed overview provides a comprehensive understanding of 1-(3,5-Dimethylphenyl)-1-propanol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(12)10-6-8(2)5-9(3)7-10/h5-7,11-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKKFIDRQWGJFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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